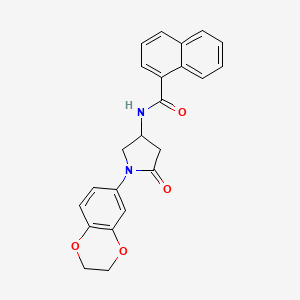

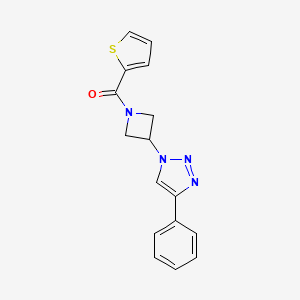

N-(1-(2,3-二氢-1,4-苯并二噁烷-6-基)-5-氧代吡咯烷-3-基)萘-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

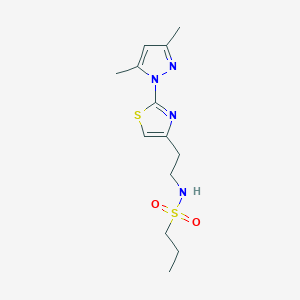

The compound N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide is a complex organic molecule that may be related to various heterocyclic compounds synthesized for applications in medicinal chemistry and material sciences. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds have been explored.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simple precursors. For instance, dibenzo[b,h][1,6]naphthyridines were synthesized from 2-acetylaminobenzaldehyde and methyl ketones under basic conditions through sequential condensation reactions . Similarly, N-1-Naphthyl-3-oxobutanamide was used to synthesize various pyridine derivatives through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These methods highlight the potential pathways that could be adapted for the synthesis of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide, involving key steps such as condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups. The synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one involved selective alkylation reactions, which are crucial for modifying the molecular structure and properties of the final compounds . The structural complexity is also evident in the synthesis of 7-phenyl-7,12-dihydrobenzo(h)pyrido[2,3-b]naphthydrin-6(5H)-one derivatives, where a multicomponent condensation was employed . These studies provide insights into the molecular intricacies that could be expected for N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by their functional groups and molecular framework. The synthesis of dibenzo[b,h][1,6]naphthyridines and their interaction with DNA through intercalation demonstrates the potential biological activity of such compounds . The diverse reactions leading to various pyridine derivatives from N-1-Naphthyl-3-oxobutanamide, including cyclization, saponification, and diazotization, indicate the versatility of chemical transformations available for these types of molecules . These reactions could be relevant when considering the chemical behavior of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely tied to their structure. For example, the strong fluorescence of 6-methyl-1,6-dibenzonaphthyridinium triflates and its change upon DNA intercalation suggests the potential for such compounds to be used as fluorescent probes . The green synthesis approach for benzo(h)pyrido[2,3-b]naphthydrin derivatives, emphasizing high atom economy, short reaction times, and non-carcinogenic solvents, underscores the importance of environmentally friendly methods in synthesizing complex organic molecules . These aspects are essential when considering the properties of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide, as they can influence its solubility, stability, and potential applications.

科学研究应用

阿尔茨海默病治疗剂

该化合物的合成是由1,4-苯并二噁烷-6-胺与4-溴苯磺酰氯反应引发的。所得的N-(2,3-二氢-1,4-苯并二噁烷-6-基)-4-溴苯磺酰胺进一步用不同的烷基/芳烷基卤化物处理,生成N-烷基/芳烷基-N-(2,3-二氢-1,4-苯并二噁烷-6-基)-4-溴苯磺酰胺。这些衍生物已被探索作为治疗阿尔茨海默病的潜在药物 。阿尔茨海默病的特点是胆碱酯酶的酶功能障碍,这些合成的分子表现出胆碱酯酶抑制活性,使其成为治疗干预的有希望的候选者。

钙通道阻滞剂

该化合物的结构表明其具有潜在的钙通道阻滞特性。钙通道阻滞剂广泛用于心血管药物中,以管理诸如高血压、心绞痛和心律失常等疾病。对其对钙通道的影响进行研究可以揭示新的治疗途径 。

抗癌活性

功能化的苯并二噁烷与抗癌特性有关。研究人员观察到它们在抑制癌细胞生长和增殖方面的潜力。对该化合物对癌细胞的影响进行进一步研究可以为药物开发提供宝贵的见解 。

抗炎剂

磺酰胺,包括该化合物,已被探索用于其抗炎作用。研究其调节炎症途径的能力可能会导致新型抗炎药物的开发 。

神经保护作用

鉴于其结构特征,该化合物可能表现出神经保护特性。神经保护对于预防或减缓神经退行性疾病至关重要。对其对神经元健康的影响进行研究可能具有启迪意义 。

抗菌应用

磺酰胺作为抗菌剂有着悠久的历史。虽然该化合物的特定抗菌活性需要进一步研究,但其磺酰胺部分表明其在对抗细菌感染方面的潜力 。

作用机制

Target of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound might target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit bacterial growth and multiplication . This suggests that the compound might interact with its targets by disrupting essential biochemical processes within the bacterial cells.

Biochemical Pathways

Similar compounds have been found to block the folate synthetase enzyme in bacteria , impeding folic acid synthesis which is crucial for bacterial growth and multiplication .

Result of Action

Similar compounds have been found to inhibit bacterial growth and multiplication , suggesting that the compound might have a similar effect.

属性

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22-12-16(14-25(22)17-8-9-20-21(13-17)29-11-10-28-20)24-23(27)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,13,16H,10-12,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGKVXNJHSGDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)

![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)